Tau Peptide (301-315)
CAS No.:
Cat. No.: VC16649622
Molecular Formula: C70H113N17O21
Molecular Weight: 1528.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C70H113N17O21 |
|---|---|
| Molecular Weight | 1528.7 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C70H113N17O21/c1-11-39(10)58(86-60(97)43(23-24-50(72)90)78-65(102)55(36(4)5)83-63(100)48(34-88)77-53(93)33-75-51(91)31-74-52(92)32-76-59(96)42-17-14-26-73-42)68(105)85-57(38(8)9)67(104)80-45(29-40-19-21-41(89)22-20-40)61(98)79-44(16-12-13-25-71)69(106)87-27-15-18-49(87)64(101)84-56(37(6)7)66(103)81-46(30-54(94)95)62(99)82-47(70(107)108)28-35(2)3/h19-22,35-39,42-49,55-58,73,88-89H,11-18,23-34,71H2,1-10H3,(H2,72,90)(H,74,92)(H,75,91)(H,76,96)(H,77,93)(H,78,102)(H,79,98)(H,80,104)(H,81,103)(H,82,99)(H,83,100)(H,84,101)(H,85,105)(H,86,97)(H,94,95)(H,107,108)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-,58-/m0/s1 |
| Standard InChI Key | UWFUIXSZVBSJAS-ILINDJESSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3 |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3 |
Introduction
Molecular Characteristics of Tau Peptide (301-315)
Sequence and Structural Features
Tau Peptide (301-315) (CAS 330456-48-9) has the molecular formula C70H113N17O21 and a molecular weight of 1,528.75 g/mol . Its sequence (H2N-301QVEVKSEKLDFKDRV315-COOH) spans the third microtubule-binding repeat (R3) of Tau, encompassing the 306VQIVYK311 motif . Computational analyses using Aggrescan and Camsol algorithms highlight this region as having the lowest intrinsic solubility and highest aggregation propensity within Tau .
Table 1: Key Molecular Properties of Tau Peptide (301-315)
| Property | Value |
|---|---|
| CAS Number | 330456-48-9 |
| Molecular Formula | C70H113N17O21 |
| Molecular Weight | 1,528.75 g/mol |
| Aggregation Propensity | High (Aggrescan score: 0.89) |
| Solubility | Low (Camsol score: -0.72) |
Post-Translational Modifications
Phosphorylation at residues such as Ser324 (outside the 301–315 sequence) regulates Tau’s interaction with chaperones like 14-3-3ζ, which sequesters phosphorylated Tau (p-Tau) and inhibits its aggregation . Although Tau Peptide (301-315) itself lacks canonical phosphorylation sites, flanking residues (e.g., Ser324) may influence its conformational dynamics in full-length Tau .
Role in Tau Aggregation and Amyloid Formation
In Vitro Aggregation Mechanisms
The 306VQIVYK311 motif within Tau Peptide (301-315) drives β-sheet formation and fibrillization. In heparin-induced aggregation assays, full-length Tau (residues 244–372) forms amyloid fibrils, but truncation to the R3 domain (residues 306–336) retains fibrillization capacity . Remarkably, synthetic R3 peptides (residues 306–336) induce Tau aggregation in mammalian cells with efficiency comparable to full-length Tau, underscoring the sufficiency of this region for seeding .
Retro-inverso peptides like RI-AG03 (Ac-rrrrrrrrGpkyk(ac)iqvGr-NH2), designed from the VQIVYK sequence, inhibit Tau aggregation by >90% at equimolar concentrations . Circular dichroism spectroscopy reveals that RI-AG03 stabilizes Tau in a native-like conformation, preventing β-sheet enrichment .
Table 2: Comparative Effects of Tau-Targeting Peptides
Structural Determinants of Aggregation
Solid-state NMR and X-ray diffraction studies of R3 fibrils reveal a parallel, in-register cross-β structure stabilized by hydrogen bonding between VQIVYK strands . Substituting isoleucine with valine at position 308 (VQIVYK → VQVVYK) abolishes seeding activity, demonstrating sequence specificity .
Cellular and In Vivo Effects
Cellular Penetration and Toxicity
Fluorescein-tagged RI-AG03 efficiently penetrates HEK-293 cells within 24 hours and remains non-toxic at concentrations up to 30 μM . This contrasts with full-length Tau, which forms cytotoxic aggregates when overexpressed in neuronal models .
Suppression of Tau-Mediated Neurodegeneration
In transgenic Drosophila expressing human Tau, RI-AG03 extends median survival from 26 to 35 days (p < 0.0005) and rescues locomotor deficits . These effects correlate with reduced Tau oligomers in brain homogenates, confirming aggregation-dependent toxicity .
Therapeutic Implications and Challenges
Targeting Tau Peptide (301-315) for Disease Modification
The dual role of the 306VQIVYK311 motif—as both a driver of aggregation and a target for inhibitors—highlights its therapeutic potential. RI-AG03’s retro-inverso design enhances proteolytic stability, withstanding trypsin digestion for >24 hours . Conjugating RI-AG03 to liposomes improves efficacy, reducing Tau aggregation by 94% in vitro .
Challenges in Clinical Translation
Despite promising preclinical data, hurdles remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume